molecular formula C16H22O4 B8477877 6-[4-(Hydroxymethyl)phenoxy]hexyl prop-2-enoate CAS No. 199917-34-5

6-[4-(Hydroxymethyl)phenoxy]hexyl prop-2-enoate

Cat. No. B8477877
Key on ui cas rn: 199917-34-5
M. Wt: 278.34 g/mol
InChI Key: UFJZIZASBPRFGN-UHFFFAOYSA-N
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Patent
US07419620B2

Procedure details

A mixture consisting of 2.48 g of 4-hydroxybenzylalcohol, 5.64 g of 6-iodohexyl acrylate, and 2.76 g of potassium carbonate in 50 ml of DMF was stirred under nitrogen atmosphere for 3 h at 60° C. After being cooled to room temperature the reaction mixture was quenched with 100 ml 3N HCl and extracted with diethylether (2×100 ml). The combined ether extracts were washed with saturated NaCl solution, dried over sodium sulphate and concentrated to dryness to give 5.3 g of nearly pure 4-(6-acryloyloxyhexyloxy)benzylalcohol as a beige heavy oil.
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
6-iodohexyl acrylate
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.[C:10]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]I)(=[O:13])[CH:11]=[CH2:12].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[C:10]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1)(=[O:13])[CH:11]=[CH2:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
OC1=CC=C(CO)C=C1
Step Two
Name
6-iodohexyl acrylate
Quantity
5.64 g
Type
reactant
Smiles
C(C=C)(=O)OCCCCCCI
Step Three
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen atmosphere for 3 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature the reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with 100 ml 3N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (2×100 ml)
WASH
Type
WASH
Details
The combined ether extracts were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCOC1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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